molecular formula C12H17NOS B13339024 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol

Katalognummer: B13339024
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: DHCLNDIWIMTPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3-(methylthio)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of 3-(methylthio)aniline with cyclobutanone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the aminomethyl group. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanone.

    Reduction: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol: Similar structure with a butanol backbone instead of cyclobutanol.

    1-((methylamino)(phenyl)methyl)cyclobutan-1-ol: Similar structure with a methylamino group instead of a methylthio group.

Uniqueness

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a methylthio group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

1-[(3-methylsulfanylanilino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H17NOS/c1-15-11-5-2-4-10(8-11)13-9-12(14)6-3-7-12/h2,4-5,8,13-14H,3,6-7,9H2,1H3

InChI-Schlüssel

DHCLNDIWIMTPNV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1)NCC2(CCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.